molecular formula C9H17N3O B13452710 2-(1-Acetylpiperidin-3-yl)ethanimidamide

2-(1-Acetylpiperidin-3-yl)ethanimidamide

Cat. No.: B13452710
M. Wt: 183.25 g/mol
InChI Key: YCWWTTKNFBNNMD-UHFFFAOYSA-N
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Description

2-(1-Acetylpiperidin-3-yl)ethanimidamide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and organic synthesis. This compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Acetylpiperidin-3-yl)ethanimidamide can be achieved through various synthetic routes. One common method involves the reaction of 1-acetylpiperidine with ethanimidamide under specific reaction conditions. The reaction typically requires the use of a suitable solvent, such as ethanol or methanol, and may be catalyzed by an acid or base to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reaction time, ensuring consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(1-Acetylpiperidin-3-yl)ethanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new derivatives with different functional groups.

Scientific Research Applications

2-(1-Acetylpiperidin-3-yl)ethanimidamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of various chemical intermediates and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(1-Acetylpiperidin-3-yl)ethanimidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1-Acetyl-3-aminopiperidine: A closely related compound with similar structural features.

    2-(1-Methylpiperidin-4-yl)ethanimidamide: Another piperidine derivative with comparable properties.

Uniqueness

2-(1-Acetylpiperidin-3-yl)ethanimidamide is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H17N3O

Molecular Weight

183.25 g/mol

IUPAC Name

2-(1-acetylpiperidin-3-yl)ethanimidamide

InChI

InChI=1S/C9H17N3O/c1-7(13)12-4-2-3-8(6-12)5-9(10)11/h8H,2-6H2,1H3,(H3,10,11)

InChI Key

YCWWTTKNFBNNMD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCC(C1)CC(=N)N

Origin of Product

United States

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